![molecular formula C10H8F6N2O B1349843 2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 244022-74-0](/img/structure/B1349843.png)

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

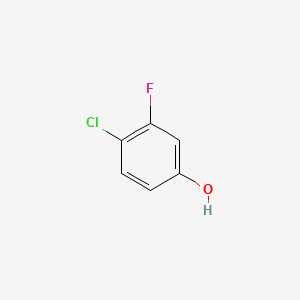

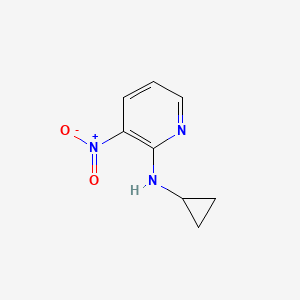

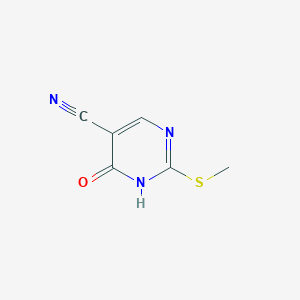

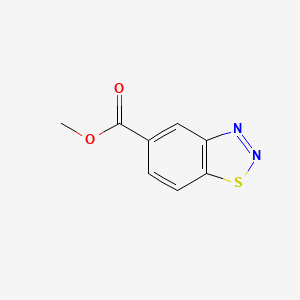

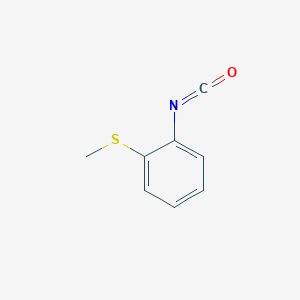

The compound “2-[3,5-bis(trifluoromethyl)phenyl]-N’-hydroxyethanimidamide” appears to contain a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. The presence of the trifluoromethyl groups could potentially influence the compound’s reactivity and physical properties due to the strong electron-withdrawing nature of these groups1.

Synthesis Analysis

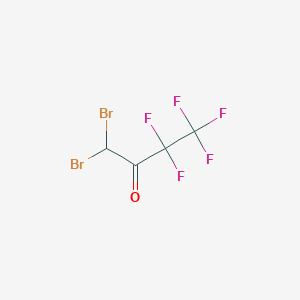

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl groups onto the phenyl ring, possibly through a process like halogen exchange or direct trifluoromethylation2.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely involve a phenyl ring with two trifluoromethyl groups attached, along with a hydroxyethanimidamide group3.

Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions, particularly those involving the phenyl ring or the trifluoromethyl groups4.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl groups and the hydroxyethanimidamide group6.Aplicaciones Científicas De Investigación

Application in Antibacterial Research

- Scientific Field : Microbiology

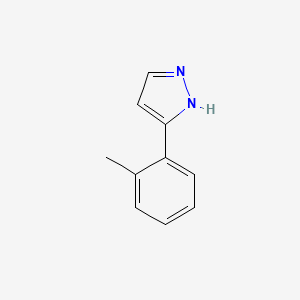

- Summary of Application : This compound has been used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .

- Methods of Application : The specific methods of application involve the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

- Results or Outcomes : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Application in Agrochemical and Pharmaceutical Industries

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, are used extensively in the agrochemical and pharmaceutical industries .

- Methods of Application : The specific methods of application involve the synthesis and applications of TFMP and its derivatives .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application in Organic Transformations

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used extensively in promoting organic transformations .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .

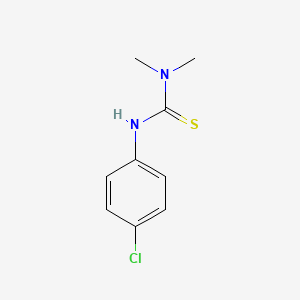

Catalyst Development

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the development of (thio)urea-based catalysts .

- Methods of Application : The compound is used to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .

- Results or Outcomes : The compound is used extensively in promoting organic transformations .

Electroluminescence Research

- Scientific Field : Material Science

- Summary of Application : This compound is used in the synthesis of iridium complexes, which show efficient electroluminescence of bluish green .

- Methods of Application : The compound is used as the main ligand in the synthesis of four iridium (III) complexes .

- Results or Outcomes : The organic light-emitting diodes (OLEDs) using these emitters exhibited good performances .

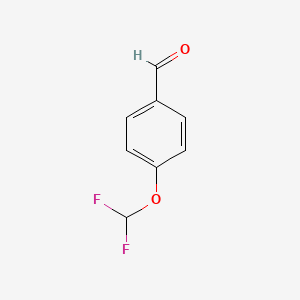

Synthesis of Methylene-Arylbutenones

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of methylene-arylbutenones .

- Methods of Application : The compound is used in carbonylative arylation of allenols .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Synthesis of Methylene-Arylbutenones

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Synthesis of 4-Aminoquinoline Analogs

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

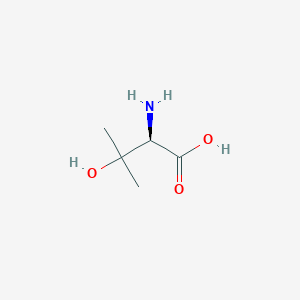

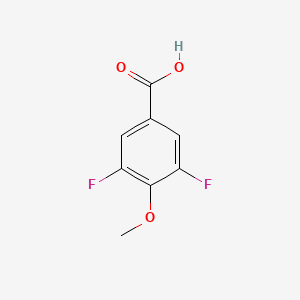

Synthesis of Primary Amino Acid Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used in the synthesis of primary amino acid derivatives with anticonvulsant activity .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation7.

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in fields like pharmaceuticals or materials science8.

Please note that these are general insights and the actual properties and characteristics of the compound could vary. For more specific and accurate information, further experimental studies and analyses would be needed.

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6N2O/c11-9(12,13)6-1-5(3-8(17)18-19)2-7(4-6)10(14,15)16/h1-2,4,19H,3H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYSBKCOGRNGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.